molecular formula C14H10O4 B037233 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione CAS No. 33288-79-8

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

Cat. No. B037233
CAS RN: 33288-79-8
M. Wt: 242.23 g/mol
InChI Key: FMYXOBBPXQZKKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione involves various methodologies, including condensation reactions and modifications of existing molecules to introduce desired functional groups. For example, the synthesis of bis-phthalimide derivatives showcases the impact of alkyl length on compound stability and fragmentation patterns, demonstrating the nuanced approach required in synthesizing such complex molecules (Yosefdad, Valadbeigi, & Bayat, 2020). Similarly, polyethers and copolyethers based on bis(hydroxyphenyl)ethane derivatives have been synthesized, highlighting the role of molecular architecture in determining material properties (Percec, Zuber, Cheng, & Zhang, 1992).

Molecular Structure Analysis

The molecular structure of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione derivatives has been extensively studied, revealing insights into conformational preferences and stability. For instance, a study on a bis(indoline-2,3-dione) derivative demonstrated the importance of conformation in molecular stability and interaction, with trans and gauche conformations affecting the molecule's binding and stacking behavior (Fang, Ma, Wei, & Dong, 2011).

Chemical Reactions and Properties

Chemical reactions involving 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione derivatives are diverse, leading to various structural modifications and properties. The reactivity of such compounds under different conditions can yield a wide array of products, demonstrating their versatile nature. For example, the clean synthesis of bis(2-hydroxynaphthalene-1,4-dione) derivatives showcases the efficiency of certain reactions and the influence of catalysts and reaction conditions on product yield and purity (Noroozi Tisseh & Bazgir, 2009).

Physical Properties Analysis

The physical properties of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione and its derivatives, such as melting points, solubility, and phase behavior, are critical for their application in various domains. Research into these aspects provides essential data for material design and application development. The hexagonal columnar mesophase observed in certain polyethers based on bis(hydroxyphenyl)ethane derivatives highlights the complex interplay between molecular structure and physical state (Percec et al., 1992).

Chemical Properties Analysis

Understanding the chemical properties of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, including its reactivity, stability under various conditions, and interaction with other molecules, is vital. Studies focusing on the thermal decomposition and reactivity under different catalytic conditions offer insights into the robustness and chemical versatility of this compound and its derivatives (Altarawneh & Dlugogorski, 2014).

Scientific Research Applications

Environmental and Health Impact Studies

A critical review by Zuiderveen et al. (2020) delves into the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. This study emphasizes the urgent need for more research on the occurrence, environmental fate, and toxicity of NBFRs, including compounds like 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione. The review identifies significant knowledge gaps for many NBFRs, highlighting the necessity for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching effects of such compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Biological Activities of Derivatives

Omidi and Kakanejadifard (2020) critically survey the synthesis and biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin, a compound related to 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione. This review outlines the efforts to improve the medicinal and biological properties of curcumin through the modification of its carbonyl group, offering insights into the potential for creating new analogues with enhanced potency in biological activities (Omidi & Kakanejadifard, 2020).

Endocrine Disruptors and Reproductive Health

Lagos-Cabré and Moreno (2012) discuss the impact of environmental pollutants like Bisphenol A, which shares structural similarities with 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione, on male infertility. The review proposes a working model of germ cell apoptosis induced by plasticizers, suggesting that these chemicals act as endocrine disruptors, disrupting the physiological function of endogenous hormones and preferentially attacking developing testes during puberty (Lagos-Cabré & Moreno, 2012).

Occupational Exposure Risks

Ribeiro, Ladeira, and Viegas (2017) performed a literature review on the occupational exposure to Bisphenol A, highlighting the significantly higher detected levels in occupationally exposed individuals compared to those environmentally exposed. This review emphasizes the need for urgent assessment of worker exposure to such xenoestrogens and evaluation of potential adverse health effects, which is relevant for compounds like 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione due to their structural and functional similarities (Ribeiro, Ladeira, & Viegas, 2017).

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and ensuring adequate ventilation .

properties

IUPAC Name

1,2-bis(4-hydroxyphenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYXOBBPXQZKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332486
Record name 4,4'-Dihydroxybenzil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

CAS RN

33288-79-8
Record name 4,4'-Dihydroxybenzil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4,4′-dimethoxybenzil (2.0 g, 7.41 mmol) was dissolved in 30 mL of hydrogen bromide and 10 mL of acetic acid glacial. The reaction was stirred at reflux temperature overnight. The mixture was extracted with ethyl acetate and the organic phase was washed with water, dried over sodium sulphate. Concentration under vaccum gave the title compound as a yellow solid (1.9 g, quantitative).
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10 mL
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Synthesis routes and methods II

Procedure details

Anisil (6.5 g), made by the oxidation of anisoin with copper sulphate in pyridine, was added to acetic acid (50 g) and heated to reflux to form a solution. Hydrobromic acid (s.g. 1.48) was added at reflux until anisil just started to precipitate (about 30 ml HBr being needed). After 2 hours' reflux, more hydrobromic acid (50 ml) was added, and the solution was refluxed for a further 2 hours. After this time, thin layer chromatography showed complete conversion into a single product. The solution was poured into cold water (600 ml) to precipitate a white solid. This was filtered off, washed with water and dried to give 5.5 g of 4,4'-dihydroxybenzil. This was used without further purification.
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6.5 g
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50 g
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Synthesis routes and methods III

Procedure details

1,2-bis(4-methoxyphenyl)ethane-1,2-dione (5 g, 18.52 mmol) was dissolved in CH2Cl2 and cooled to −78° C. (solid occurred again). BBr3 (8.3 m, 87.82 mmol) was added and mixture was allowed to warm to room temperature and stirred for 15 hrs. TLC check showed 1,2-bis(4-methoxyphenyl)ethane-1,2-dione completely disappeared. The reaction mixture was poured into ice, extracted by EtOAc, washed with NaCl solution, dried over MgSO4. The solvent was removed by vacuum, and the residue was purified by column chromatography to give compound 5, 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione, as confirmed by the following nuclear magnetic resonance (NMR) data obtained therefrom: 1H NMR (500 MHz, DMSO): δ 10.8 (s, 2H), 7.71 (d, J=8.8 MHz, 4H), 6.90 (d, J=8.8 MHz, 4H) ppm.
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5 g
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87.82 mmol
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Synthesis routes and methods IV

Procedure details

4,4'-Dimethoxybenzil (10 g), 90 ml glacial acetic acid and 160 ml 48% HBr were heated at reflux for 4 hours. The reaction mixture was poured into ice and the product collected by filtration. Dissolution of the solid into 10% aqueous sodium hydroxide, extraction with diethyl ether and acidification of the aqueous layer gave 4,4'-dihydroxybenzil which was recrystallized from 75% ethanol. Yield 7.5 g (84%). 1H NMR (acetone-d6) δ9.53 (s,2H, OH), 7.81, 6.98 (m, 8H, aromatic).
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10 g
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160 mL
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90 mL
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Synthesis routes and methods V

Procedure details

4,4′-Dimethoxybenzil (5.0 g) was dissolved in acetic acid (95 mL). To the solution, 48 mass % aqueous HBr (31.2 g) was added dropwise at 70° C. over 10 minutes. After addition of HBr, the mixture was stirred at 110° C. for 70 hours. Subsequently, water (150 g) was added to the mixture, to thereby crystallize the product. The crude crystals were recovered through filtration and washed with water (250 g), followed by drying, to thereby yield 4.0 g of 4,4′-dihydroxybenzil as a target product.
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5 g
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95 mL
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31.2 g
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150 g
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